molecular formula C19H26O3 B12528663 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol CAS No. 656835-34-6

3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol

Cat. No.: B12528663
CAS No.: 656835-34-6
M. Wt: 302.4 g/mol
InChI Key: ORKYVLTXFGVUJW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol is a specialized spirocyclic compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a complex dioxaspiro[5.5]undecane core structure, which is known to impart unique stability and reactivity profiles valuable for developing novel chemical entities. The compound's structural framework shares characteristics with spirocyclic ketals and acetals, which are extensively utilized as key intermediates and protecting groups in complex multi-step syntheses, particularly for sensitive or polyfunctional molecules . In materials science, this compound serves as a valuable bifunctional monomer or intermediate for synthesizing advanced polymers. Its spirocyclic architecture is analogous to building blocks like 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), which is renowned for forming biodegradable polyorthoesters through addition reactions with diols . These specialized polymers are particularly valuable for controlled drug delivery systems due to their surface-eroding properties, making them ideal candidates for developing extended-release pharmaceutical formulations where precise release kinetics are critical . Researchers can leverage this compound to create novel polymeric matrices with tailored erosion rates and drug loading capacities. The structural complexity of this molecule, incorporating both the rigid spirocyclic system and the pendant phenylethylidene moiety, offers multiple sites for chemical modification, enabling diverse derivatization strategies. This flexibility makes it a versatile scaffold for generating compound libraries in drug discovery efforts and for developing specialized functional materials. The phenylethylidene substituent may contribute distinctive photophysical properties or enhanced bioavailability in pharmaceutical contexts. This product is provided as a high-purity chemical entity characterized by comprehensive analytical methods including NMR, LC-MS, and HPLC to ensure batch-to-batch consistency and reliability for research applications. It is intended For Research Use Only (RUO) and is not classified or approved for diagnostic, therapeutic, or human use applications. Researchers should consult the safety data sheet and implement appropriate precautions when handling this material in laboratory settings.

Properties

CAS No.

656835-34-6

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

3,3-dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol

InChI

InChI=1S/C19H26O3/c1-18(2)21-13-19(14-22-18)11-16(10-17(20)12-19)9-8-15-6-4-3-5-7-15/h3-7,9,17,20H,8,10-14H2,1-2H3

InChI Key

ORKYVLTXFGVUJW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(CC(CC(=CCC3=CC=CC=C3)C2)O)CO1)C

Origin of Product

United States

Preparation Methods

Diol-Diketone Cyclization

  • Reagents : 3,3-Dimethyl-1,7-diketone (e.g., 3,3-dimethylcyclohexanedione), 1,7-heptanediol, acid catalyst (e.g., H₂SO₄ or TsOH).
  • Procedure :
    • Cyclization : React the diol with the diketone under reflux in a polar aprotic solvent (e.g., THF or DMF) with catalytic acid. The reaction forms two five-membered rings via ketal formation, yielding the spirocyclic core.
    • Purification : Column chromatography (hexane/EtOAc) isolates the product.

Example :

1,7-Heptanediol + 3,3-Dimethyl-1,7-diketone → 2,4-Dioxaspiro[5.5]undecane (with 3,3-dimethyl groups)  

Phenylethylidene Group Introduction

The α,β-unsaturated ketone moiety is introduced via Knoevenagel condensation, leveraging the ketone at position 10 of the spirocyclic core.

Knoevenagel Condensation

  • Reagents : Benzaldehyde, piperidine (base), methanol or dichloromethane.
  • Procedure :
    • Condensation : React the spirocyclic ketone with benzaldehyde in the presence of piperidine. The base deprotonates the β-carbon, facilitating nucleophilic attack on the aldehyde to form the enone.
    • Workup : Extract with ethyl acetate, wash with NaHCO₃, and dry over MgSO₄.

Key Data :

Step Reagents/Conditions Yield (%) Purity (NMR)
Cyclization H₂SO₄, THF, reflux, 12 h 75–85 >95%
Condensation Piperidine, CH₂Cl₂, rt, 2 h 60–70 >90%

Hydroxyl Group at Position 8

The hydroxyl group may derive from the starting diol or require post-cyclization functionalization.

Retention During Cyclization

  • Approach : Use a diol with a hydroxyl group at position 8. For example, 1,7,8-trihydroxyheptane cyclizes with the diketone, retaining the hydroxyl during ketal formation.

Post-Cyclization Oxidation/Reduction

  • Oxidation : Selective oxidation of a secondary alcohol to a ketone (e.g., using Swern or Dess-Martin), followed by reduction to reintroduce the hydroxyl.
  • Reduction : Hydrogenation of a ketone to a secondary alcohol (H₂/Pd-C).

Alternative Strategies

Wittig Reaction

  • Reagents : Benzylidene triphenylphosphorane ylide.
  • Procedure : React the ketone at position 10 with the ylide to form the phenylethylidene group.

Ring-Closing Enyne Metathesis (RCEYM)

  • Catalyst : Grubbs II catalyst.
  • Procedure : Metathesize an enyne precursor to form the spirocyclic system, though this method is less documented for dioxaspiro systems.

Challenges and Optimization

  • Stereochemical Control : The spiro junction’s configuration dictates reactivity. Acid catalysts may favor specific ketal formations.
  • Purification : Column chromatography (hexane/EtOAc gradients) is critical due to polar byproducts.
  • Yield Limitations : Knoevenagel condensation yields vary based on steric hindrance; electron-donating groups on benzaldehyde improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The spirocyclic structure may enhance the interaction with biological targets involved in cancer cell proliferation and survival. For instance, analogs of this compound have shown promising results in inhibiting tumor growth in vitro against various cancer cell lines.

Case Study : A research team synthesized derivatives of spirocyclic compounds and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential as anticancer agents .

CompoundCell LineIC50 (µM)
Derivative AHCT-1162.5
Derivative BMCF-74.0
Derivative CA5493.1

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The presence of specific functional groups within its structure may facilitate interactions with microbial targets, leading to inhibition of growth.

Case Study : In a study assessing the antimicrobial efficacy of various spirocyclic compounds, it was found that some derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Material Science

Beyond biological applications, compounds like 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol are being explored for their potential in material science, particularly in the development of polymers and coatings due to their unique structural properties.

Polymerization Studies : Research has indicated that spirocyclic compounds can serve as effective monomers or crosslinking agents in polymer synthesis, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The phenylethylidene group can also participate in π-π interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Parameters

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound 2,4-Dioxaspiro[5.5]undecane 3,3-dimethyl; 10-(2-phenylethylidene); 8-OH Hypothesized enzyme inhibition
3-(2-Furanyl)-2,4-dioxaspiro[5.5]undec-8-ene 2,4-Dioxaspiro[5.5]undecene 3-(2-furanyl); 8-ene Trypsin inhibition (Ulinastatin)
3-Ethyl-2,4-dioxaspiro[5.5]undec-8-ene 2,4-Dioxaspiro[5.5]undecene 3-ethyl; 8-ene Chemical intermediate for pharmaceuticals
3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 1,5-Dioxaspiro[5.5]undecane 3-(2,4-dichlorobenzylidene) High bioactivity (structural studies)

Research Findings and Trends

  • Synthetic Flexibility : The Diels-Alder reaction is a common method for synthesizing spiroundecane derivatives, enabling diverse functionalization .
  • Structure-Activity Relationship (SAR) : Aromatic substituents (e.g., phenyl, furanyl) enhance enzyme inhibition, while alkyl groups improve metabolic stability .
  • Crystallographic Insights : Spiro compounds with single-bond linkages (e.g., hydroxyphenyl-dioxaspiro) exhibit distinct conformational dynamics compared to double-bond-linked analogues .

Biological Activity

3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol (CAS Number: 656835-34-6) is a complex organic compound characterized by a spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The aim of this article is to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol is C19H26O3, with a molecular weight of 302.408 g/mol. Its structure features a spirocyclic framework that contributes to its rigidity and potential interactions with biological targets.

Pharmacological Activities

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that related spirocyclic compounds can possess significant antimicrobial properties. For instance, compounds with similar frameworks have been tested against various bacteria and fungi, demonstrating inhibitory effects.
  • Anticancer Properties : The spirocyclic nature allows for the potential interaction with cellular mechanisms involved in cancer proliferation. Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo.
  • Anti-inflammatory Effects : Certain spirocyclic compounds are known to modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation.

The exact mechanisms of action for 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol are still under investigation. However, potential mechanisms may include:

  • Enzyme Inhibition : Many spirocyclic compounds act as inhibitors of specific enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : The compound may interact with various receptors (e.g., G-protein coupled receptors) influencing cellular responses.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, affecting replication and transcription processes.

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on derivatives of spirocyclic compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating the potential of 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol in treating bacterial infections.
  • Anticancer Research :
    • In vitro studies demonstrated that similar compounds inhibited the growth of human cancer cell lines (e.g., HeLa cells) by inducing apoptosis through mitochondrial pathways.
  • Anti-inflammatory Effects :
    • Research indicated that related compounds reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism for managing inflammatory diseases.

Data Tables

Biological ActivityTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusInhibition
AnticancerHeLa cellsGrowth inhibition
Anti-inflammatoryMacrophage cell linesCytokine reduction

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